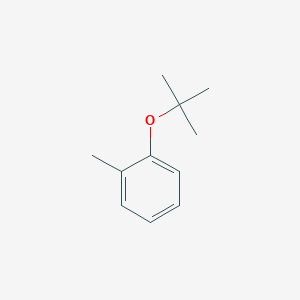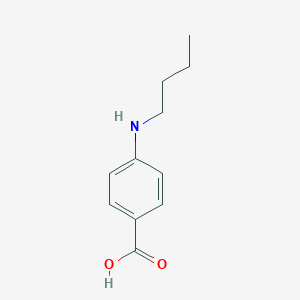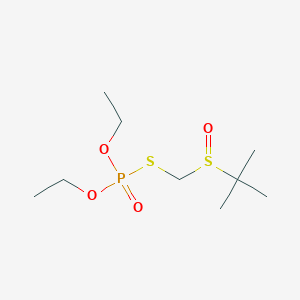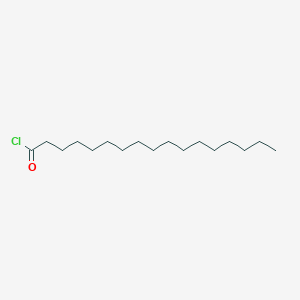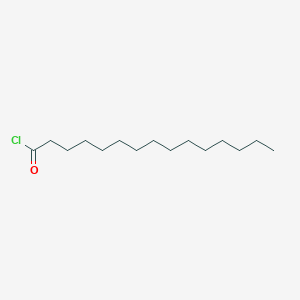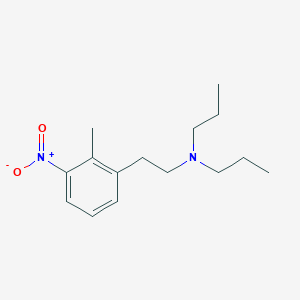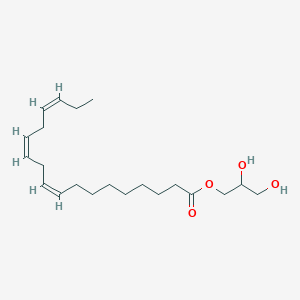
1-Monolinolenoyl-rac-glycerol
Overview
Description
1-Monolinolenoyl-rac-glycerol is a monoacylglycerol, which is a type of glyceride consisting of a single fatty acid chain attached to a glycerol backbone. While the provided papers do not specifically address 1-Monolinolenoyl-rac-glycerol, they do provide insights into similar compounds and their behaviors, which can be extrapolated to understand the characteristics of 1-Monolinolenoyl-rac-glycerol.
Synthesis Analysis
The enzymatic esterification of glycerol to produce regioisomerically pure 1(3)-rac-monoacylglycerols is described in one of the studies . This process involves the use of various lipases and acyl donors in aprotic organic solvents with low water content. The success of the synthesis relies on creating an artificial interphase between the hydrophilic glycerol and the hydrophobic reaction medium, as well as an efficient system for separating the desired monoacylglycerol from the reaction mixture .
Molecular Structure Analysis
The molecular structure of monoacylglycerols like 1-Monolinolenoyl-rac-glycerol consists of a glycerol backbone with a fatty acid chain attached to one of the hydroxyl groups. The studies provided do not directly analyze the molecular structure of 1-Monolinolenoyl-rac-glycerol, but they do offer insights into the structure of similar compounds. For instance, the study on 1-O-hexadecylglycerol monoesterification provides data on the chromatographic identification and nuclear magnetic resonance spectra of the monoesters, which can be useful for understanding the structural aspects of related monoacylglycerols .
Chemical Reactions Analysis
The chemical reactions involving monoacylglycerols typically include esterification and acyl migration. The provided papers discuss the enzymatic esterification process to produce monoacylglycerols and the occurrence of acyl migration during the esterification of 1-O-hexadecylglycerol . These reactions are crucial for the synthesis and modification of monoacylglycerols, including 1-Monolinolenoyl-rac-glycerol.
Physical and Chemical Properties Analysis
The physical and chemical properties of monoacylglycerols are influenced by the length and saturation of the fatty acid chain, as well as the temperature and pressure conditions. For example, the phase characteristics of 1-monopalmitoyl-rac-glycerol monolayers at the air/water interface are studied, revealing phase transitions between orthorhombic structures with different tilt angles of the alkyl chains at varying temperatures . These findings can help predict the behavior of 1-Monolinolenoyl-rac-glycerol under similar conditions.
Scientific Research Applications
1. Conversion to Value-Added Chemicals
1-Monolinolenoyl-rac-glycerol, due to its unique structure and characteristics, is a promising substrate for the transformation into various value-added chemicals. The catalytic and electro-chemical oxidation of glycerol can lead to the production of commodities crucial for pharmaceutical, polymer, and food industries. Sol-immobilization is noted as a particularly effective method for preparing catalysts, allowing for the fine distribution of metal nanoparticles and thus, improving the selectivity for desired products. Moreover, the combination of electro-chemical oxidation with oxygen or water reduction processes presents significant economic and environmental benefits, potentially leading to simultaneous generation of value-added chemicals and electrical energy (Talebian-Kiakalaieh, Amin, Rajaei, & Tarighi, 2018).
2. Bio-Renewable Source for C3 Chemicals
The conversion of glycerol, a primary by-product of biodiesel manufacturing, into valuable C3 chemicals like acrolein, lactic acid, 1,3-dihydroxyacetone, and 1,3-propanediol, is of significant importance. These transformations are environmentally friendly and economically attractive due to their sustainable and atomic economical nature. Recent progress includes high yields over appropriate catalysts and insights into reaction mechanisms and networks. This highlights the potential of glycerol as a renewable resource for generating economically significant chemicals (Wang, Xiao, & Xiao, 2019).
3. Esterification to Produce Industrial Chemicals
The esterification of glycerol with fatty acids like oleic acid has gained attention due to the commercial value of the resulting products. This process traditionally requires harsh conditions but recent developments in solid acid catalysts are promising for more environmentally benign methods. The hydrophobicity of catalyst surfaces is crucial for enhancing the reaction activity between polar glycerol and the immiscible phase of reactants. Understanding these catalysts and their selectivity can provide new pathways for the production of valuable industrial chemicals (Kong, Aroua, & Wan Daud, 2015).
properties
IUPAC Name |
2,3-dihydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJRAQULURVTAJ-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018171 | |
| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Monolinolenoyl-rac-glycerol | |
CAS RN |
18465-99-1 | |
| Record name | 1-Linolenoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18465-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-LINOLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D653SPR2BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



